molecular formula C16H12N2O2 B4646304 1-[(4-hydroxyphenyl)diazenyl]-2-naphthol CAS No. 14934-27-1

1-[(4-hydroxyphenyl)diazenyl]-2-naphthol

Cat. No.: B4646304
CAS No.: 14934-27-1
M. Wt: 264.28 g/mol
InChI Key: VFCMIQSRZVLDRW-UHFFFAOYSA-N
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Description

1-[(4-hydroxyphenyl)diazenyl]-2-naphthol, also known as Sudan I, is an azo dye that is widely used in the food industry as a coloring agent. However, due to its potential health hazards, it has been banned in many countries.

Mechanism of Action

The mechanism of action of 1-[(4-hydroxyphenyl)diazenyl]-2-naphthol involves the formation of reactive oxygen species (ROS) and the induction of DNA damage. The ROS generated by the dye can cause oxidative stress and lead to the activation of various signaling pathways, including the NF-κB pathway. The activation of this pathway can result in the production of pro-inflammatory cytokines and chemokines, which can further exacerbate the oxidative stress and DNA damage.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage, chromosomal aberrations, and micronuclei formation in various cell lines. It has also been found to cause lipid peroxidation, protein oxidation, and depletion of glutathione in cells. In animal studies, it has been shown to cause liver and bladder tumors.

Advantages and Limitations for Lab Experiments

1-[(4-hydroxyphenyl)diazenyl]-2-naphthol can be used as a positive control in genotoxicity assays. However, due to its potential health hazards, it should be handled with care and appropriate safety measures should be taken. Furthermore, its use in lab experiments is limited due to its carcinogenicity and mutagenicity.

Future Directions

Future research should focus on developing alternative food coloring agents that are safe for human consumption. Furthermore, more studies are needed to understand the mechanism of action of 1-[(4-hydroxyphenyl)diazenyl]-2-naphthol and its potential health hazards. Additionally, studies should be conducted to identify potential biomarkers for early detection of this compound-induced toxicity.
Conclusion:
In conclusion, this compound is a potentially hazardous azo dye that is widely used in the food industry. Its use has been banned in many countries due to its potential health hazards. It has been extensively studied for its genotoxic, mutagenic, and carcinogenic properties. Future research should focus on developing alternative food coloring agents and identifying potential biomarkers for early detection of this compound-induced toxicity.

Scientific Research Applications

1-[(4-hydroxyphenyl)diazenyl]-2-naphthol has been extensively studied for its potential health hazards. It has been found to be genotoxic, mutagenic, and carcinogenic in animal studies. It has also been linked to liver and bladder cancer in humans. Furthermore, it has been shown to cause oxidative stress, inflammation, and DNA damage in various cell lines.

Properties

IUPAC Name

1-[(4-hydroxyphenyl)diazenyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-13-8-6-12(7-9-13)17-18-16-14-4-2-1-3-11(14)5-10-15(16)20/h1-10,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCMIQSRZVLDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14934-27-1
Record name 1-(4-Hydroxyphenylazo)-2-naphthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014934271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-HYDROXYPHENYLAZO)-2-NAPHTHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2BST3D58N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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